An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Diaminophenoxy)ethanol Sulfate
An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Diaminophenoxy)ethanol Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Diaminophenoxy)ethanol sulfate is a substituted aromatic diamine primarily utilized as a coupler molecule in oxidative hair dye formulations.[1][2] Its chemical structure, featuring a diaminobenzene moiety linked to an ethanol group via an ether bond, makes it a reactive component in the color formation process. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(2,4-Diaminophenoxy)ethanol sulfate, its synthesis, analytical characterization, and known biological interactions. While extensive data on its role in cosmetics is available, this guide also addresses its properties from the perspective of chemical research and drug development, highlighting areas where further investigation may be warranted.
Chemical and Physical Properties
The majority of publicly available data pertains to the dihydrochloride salt of 2-(2,4-diaminophenoxy)ethanol. However, regulatory bodies and scientific committees generally consider the toxicological and chemical properties of the sulfate and dihydrochloride salts to be comparable, as the active base molecule is the same.[1] 2-(2,4-Diaminophenoxy)ethanol sulfate typically exists as a dihydrate.[3]
Table 1: General and Physical Properties of 2-(2,4-Diaminophenoxy)ethanol and its Salts
| Property | 2-(2,4-Diaminophenoxy)ethanol Sulfate | 2-(2,4-Diaminophenoxy)ethanol (Free Base) | 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride |
| CAS Number | 70643-20-8[4][5] | 70643-19-5[6] | 66422-95-5 |
| Molecular Formula | C₈H₁₄N₂O₆S[4] | C₈H₁₂N₂O₂[6] | C₈H₁₄Cl₂N₂O₂ |
| Molecular Weight | 266.27 g/mol [1][4] | 168.19 g/mol [6] | 241.12 g/mol |
| Appearance | White powder | - | Light gray to light pink powder |
| Melting Point | Not explicitly reported | ≥222 °C | 242.5 °C |
| Boiling Point | Not explicitly reported | Predicted: 400.2 °C | - |
| Solubility | Soluble in water | - | Water: 425 g/L at 20°C; Soluble in DMSO (≥10 g/100 ml); Sparingly soluble in ethanol (≤ 1 g/100 ml) |
Synthesis
A patented method for the preparation of 2,4-diaminophenoxyethanol hydrochloride involves the reaction of 1,5-dichloro-2,4-dinitrobenzene with 1,2-propylene glycol, followed by reduction and acidification.[8]
Analytical Characterization
The characterization of 2-(2,4-Diaminophenoxy)ethanol sulfate is typically performed using a combination of spectroscopic and chromatographic techniques.
Experimental Protocols
While specific, detailed experimental protocols for the sulfate salt are not widely published, the following outlines general methodologies based on available information for the dihydrochloride salt and related compounds.
4.1.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of 2-(2,4-diaminophenoxy)ethanol and its salts.[9]
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Column: C18 stationary phase.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent such as acetonitrile or methanol.[10] For mass spectrometry compatibility, a volatile buffer like formic acid is recommended.[9]
-
Detection: UV detection is suitable for this chromophoric molecule.
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, such as a water/methanol mixture, and filtered prior to injection.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure.[1]
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Expected ¹H NMR Signals: Resonances corresponding to the aromatic protons on the diaminobenzene ring and the aliphatic protons of the ethanol side chain.
-
Expected ¹³C NMR Signals: Distinct signals for each carbon atom in the aromatic ring and the ethanol moiety.
4.1.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[1]
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Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization method.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight. Fragmentation analysis (MS/MS) can provide further structural information.
Mechanism of Action in Oxidative Hair Dyes
The primary application of 2-(2,4-Diaminophenoxy)ethanol sulfate is as a coupler in oxidative hair dyes. In this process, it reacts with a primary intermediate (an oxidation dye precursor) in the presence of an oxidizing agent, typically hydrogen peroxide, under alkaline conditions. This reaction forms larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change.[1]
Biological Activity and Signaling Pathways
There is a significant lack of information in the public domain regarding specific biological signaling pathways modulated by 2-(2,4-Diaminophenoxy)ethanol sulfate, which is a critical consideration for its potential in drug development. The available toxicological data primarily focuses on its safety assessment for cosmetic use.
6.1. Toxicological Profile
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Genotoxicity: Studies on the genotoxic potential of 2-(2,4-diaminophenoxy)ethanol have yielded mixed results in vitro. However, in vivo studies have generally shown a lack of mutagenic activity.[1] An Ames test conducted with Salmonella typhimurium was negative.[1]
-
Skin Sensitization: The compound has the potential to cause skin sensitization in susceptible individuals.[11]
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Acute Toxicity: It is considered to have moderate acute toxicity.[11]
6.2. Potential for Further Research
The presence of a diaminophenoxy moiety suggests that this compound could be explored for other biological activities, as various aminophenol derivatives have been investigated for their therapeutic potential.[12] However, to date, no specific studies have been identified that link 2-(2,4-Diaminophenoxy)ethanol or its salts to the modulation of specific cellular signaling pathways relevant to drug action.
The "ethanol" component of the name refers to the chemical structure and does not imply that it interacts with biological pathways in the same manner as ethyl alcohol. Research on the signaling pathways affected by ethanol (the beverage) is extensive but not directly applicable to this compound without specific investigation.[13][14][15][16]
Experimental Workflows
The following diagram illustrates a general workflow for the quality control analysis of 2-(2,4-Diaminophenoxy)ethanol sulfate.
Conclusion
2-(2,4-Diaminophenoxy)ethanol sulfate is a well-characterized compound within the cosmetics industry, with established methods for its analysis and a known mechanism of action in hair dyeing. Its chemical properties are largely inferred from its dihydrochloride salt, and specific quantitative data for the sulfate form are sparse in publicly accessible literature. For researchers and professionals in drug development, the key takeaway is the current lack of data on its interaction with biological signaling pathways. While its toxicological profile for cosmetic use is documented, its potential as a modulator of cellular processes remains an unexplored area. Future research could focus on screening this compound for various biological activities to uncover any potential therapeutic applications beyond its current use.
References
- 1. 2-(2,4-Diaminophenoxy)ethanol sulfate | 70643-20-8 | Benchchem [benchchem.com]
- 2. 2,4-diaminophenoxyethanol sulfate, 70643-20-8 [thegoodscentscompany.com]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. 2,4-Diaminophenoxyethanol Sulfate | C8H14N2O6S | CID 21895813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2,4-Diaminophenoxy)ethanol sulfate | 70643-20-8 [chemicalbook.com]
- 6. 2-(2,4-Diaminophenoxy)ethanol | C8H12N2O2 | CID 47933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103396327B - Preparation technology of 2, 4-diamino-phenoxyethanol hydrochloride - Google Patents [patents.google.com]
- 8. Preparation method of 2,4-diaminophenoxyethanol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. Separation of Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (1:2) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. KR101534598B1 - Simultaneous determination of oxidative hair dye compounds by high performance chromatography - Google Patents [patents.google.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ethanol affects differentiation-related pathways and suppresses Wnt signaling protein expression in human neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
